Product packaging for N-Nitrosoethylmethylamine-d3(Cat. No.:CAS No. 69278-54-2)

N-Nitrosoethylmethylamine-d3

Cat. No.: B121244
CAS No.: 69278-54-2
M. Wt: 91.13 g/mol
InChI Key: RTDCJKARQCRONF-BMSJAHLVSA-N
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Description

N-ethyl-N-(trideuteriomethyl)nitrous amide is a deuterated analog of N-nitrosomethylethylamine, belonging to the class of N-nitrosamine compounds. These compounds are stable entities formally derived from nitrous acid and require metabolic activation to exert their biological effects . The incorporation of deuterium atoms in the methyl group is designed to alter the compound's metabolic pathway, specifically by potentially slowing the rate of alpha-hydroxylation catalyzed by cytochrome P450 enzymes . This deuterium isotope effect makes it a valuable tool for researchers investigating the metabolic fate and activation mechanisms of nitrosamines. Studying such deuterated compounds can provide critical insights into reaction intermediates and help in the assessment and mitigation of mutagenic and carcinogenic risks associated with nitrosamine exposure . This product is intended for research purposes as a stable-isotope labeled standard or a biochemical probe in analytical chemistry, toxicology, and metabolic studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications, or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O B121244 N-Nitrosoethylmethylamine-d3 CAS No. 69278-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-(trideuteriomethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDCJKARQCRONF-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988997
Record name N-Ethyl-N-(~2~H_3_)methylnitrous amide
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Molecular Weight

91.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69278-54-2
Record name Ethanamine, N-(methyl-d3)-N-nitroso-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-N-(~2~H_3_)methylnitrous amide
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Record name 69278-54-2
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Mechanistic Investigations of N Nitrosamide Reactions Utilizing Deuterium Labeling

Elucidation of N-Nitrosamide Formation Mechanisms

The formation of N-nitrosamides is a nuanced process that differs significantly from the nitrosation of amines. The presence of an electron-withdrawing carbonyl group attached to the nitrogen atom decreases the nucleophilicity of the nitrogen, making amides less reactive towards common nitrosating agents than their amine counterparts. chemicea.com Consequently, the formation of N-nitrosamides often requires more potent nitrosating agents or specific catalytic conditions. europa.eu

Role of Nitrosating Agents and their Interaction with Nitrogen Centers

N-nitrosamides are synthesized through the reaction of a corresponding secondary amide with a nitrosating agent, which acts as a source of the nitrosonium ion (NO⁺) or a related electrophilic species. sci-hub.se A variety of nitrosating agents can be employed, with their reactivity and the optimal reaction conditions varying. Common nitrosating agents include:

Dinitrogen trioxide (N₂O₃): Formed from the acidification of nitrite (B80452) salts, N₂O₃ is an effective nitrosating agent, particularly in non-aqueous solvents. nih.gov

Dinitrogen tetroxide (N₂O₄): A powerful nitrosating agent required for less reactive amides. europa.eu

Nitrosonium tetrafluoroborate (B81430) (NOBF₄): A stable salt that serves as a direct source of the nitrosonium ion. nih.gov

Nitrosyl halides (e.g., NOCl): Reactive agents that can efficiently nitrosate amides. nih.gov

Nucleophilic Addition-Elimination Processes in Amide Formation and Nitrosation

The formation of the precursor secondary amide itself, such as N-ethylmethylacetamide (the non-deuterated analog of the precursor to N-ethyl-N-(trideuteriomethyl)nitrous amide), typically proceeds via a nucleophilic addition-elimination reaction. In this process, a primary amine (e.g., methylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride or acid anhydride. savemyexams.com This addition forms a tetrahedral intermediate, which then eliminates a leaving group (like chloride) to generate the stable amide. savemyexams.com

The subsequent nitrosation of the secondary amide follows a similar mechanistic pattern but with a different electrophile. The amide nitrogen acts as the nucleophile, attacking the electrophilic nitrosating agent (e.g., the nitrosonium ion). This can be viewed as a nucleophilic addition of the amide to the nitrosating agent, followed by an elimination step. For amide nitrosation, a key difference from amine nitrosation is that the rate-determining step is often the deprotonation of the intermediate formed after the initial nucleophilic attack, rather than the attack itself. rsc.org This is supported by observations of general base catalysis and significant primary solvent isotope effects. rsc.org

Amide Formation (Nucleophilic Addition-Elimination): Reaction of an ethyl-containing acyl derivative with trideuteriomethylamine.

Nitrosation (Electrophilic Attack/Deprotonation): Reaction of the resulting N-ethyl-N-(trideuteriomethyl)acetamide with a nitrosating agent.

Isotopic Tracer Studies for N-N Bond Formation and Rearrangements

Isotopic labeling is an indispensable technique for tracing the journey of atoms through a reaction sequence. Using ¹⁵N-labeled nitrite or amines has been crucial in confirming that in vivo nitrosamine (B1359907) formation occurs and in quantifying its extent. nih.gov In the context of N-ethyl-N-(trideuteriomethyl)nitrous amide, the deuterium-labeled methyl group serves as a tracer to investigate potential molecular rearrangements and to probe kinetic isotope effects.

While the trideuteriomethyl group is not directly involved in the N-N bond formation, its presence is critical for the kinetic studies discussed below. Isotopic tracer studies using ¹⁵N have been fundamental in elucidating the mechanism of denitrification, a related process involving N-N bond formation. nih.gov For nitrosamides, such studies confirm that the nitroso group originates from the nitrosating agent and attaches to the amide nitrogen. nih.gov The stability of the C-D bonds in the trideuteriomethyl group ensures that this group remains intact throughout the formation reaction, allowing for its use as a stable marker for subsequent reactivity studies.

Deuterium (B1214612) Kinetic Isotope Effects (KIE) in N-Nitrosamide Reactivity

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides profound insight into the reaction mechanism, particularly the rate-determining step. The KIE is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD).

Measurement and Interpretation of Primary Isotope Effects in Rate-Determining Steps

A primary kinetic isotope effect (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. The C-H bond is weaker and vibrates at a higher frequency than the C-D bond; consequently, it requires less energy to break.

In the context of N-nitrosamides, a prominent reaction is their decomposition. For many N-nitrosamines, metabolic activation via α-hydroxylation (oxidation of the C-H bond adjacent to the nitrogen) is a critical step. usp.org Studies on N-nitrosodimethylamine have shown that deuteration of the methyl groups decreases its carcinogenicity, which is attributed to a primary KIE on this metabolic activation step. nih.govnih.gov This indicates that the cleavage of the C-H bond is rate-limiting. nih.gov

For a compound like N-ethyl-N-(trideuteriomethyl)nitrous amide, a significant primary KIE would be expected for reactions involving the cleavage of a C-D bond on the methyl group. If the decomposition or metabolic activation of this molecule proceeds through the cleavage of a bond on the trideuteriomethyl group in its slowest step, the reaction rate would be significantly slower compared to its non-deuterated counterpart, N-ethyl-N-methylnitrous amide. The magnitude of the KIE can provide information about the transition state; larger KIE values often suggest a more symmetric transition state where the bond is roughly half-broken.

Conversely, denitrosation reactions of some nitrosamides show a primary kinetic isotope effect when the reaction is carried out in a deuterated solvent (e.g., D₂O), indicating that proton (or deuteron) transfer from the solvent is the rate-limiting step. sci-hub.se

Table 1: Representative Deuterium Kinetic Isotope Effects in N-Nitroso Compound Reactions

Compound/ReactionIsotopic LabelkH/kDInterpretationReference
N-Nitrosodimethylamine (Metabolism)d₆ (CD₃)₂NNO~4C-H bond cleavage is partially rate-limiting in metabolism. nih.gov
N-Nitrosodimethylamine (Demethylation)d₆ (CD₃)₂NNO>1 (Increased Km)Deuteration affects substrate binding/initial steps rather than Vmax. nih.gov
N-Nitrosoaniline (Rearrangement)4-deuterio~2.4Proton transfer from the Wheland intermediate is partially rate-limiting. sci-hub.se
Ethyl N-ethylcarbamate (Nitrosation)D₂O (Solvent)5.5Proton transfer is the slow step in the formation mechanism. rsc.org

Analysis of Secondary Isotope Effects and their Correlation with Electronic and Steric Influences

A secondary kinetic isotope effect occurs when the isotopically substituted bond is not broken in the rate-determining step. These effects are typically much smaller than primary KIEs (kH/kD is close to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They arise from changes in the vibrational environment of the C-D bond as the reaction proceeds from reactant to transition state.

α-Secondary KIEs: Occur when the isotope is on the α-carbon (the carbon attached to the reacting center). These are sensitive to changes in hybridization. A change from sp³ (reactant) to sp² (transition state, as in forming a carbocation) typically results in a normal KIE (kH/kD ≈ 1.1-1.25) because out-of-plane bending vibrations are less restricted in the transition state. Conversely, a change from sp² to sp³ results in an inverse KIE (kH/kD ≈ 0.8-0.9).

β-Secondary KIEs: Occur when the isotope is on the β-carbon. These are often associated with hyperconjugation, where the C-H (or C-D) bond helps to stabilize a developing positive charge in the transition state.

For N-ethyl-N-(trideuteriomethyl)nitrous amide, the trideuteriomethyl group is an α-substituent. If this molecule were to undergo a reaction where the nitrogen atom develops a more sp²-like character in the transition state (e.g., in a decomposition pathway that does not involve C-D bond cleavage), a small, normal secondary KIE might be observed. This would suggest a change in the geometry and electronic structure at the nitrogen center. Isotope fractionation studies on N-nitrosodimethylamine (NDMA) formation have shown that small changes in the carbon (¹³C) and hydrogen (²H) isotope ratios are likely due to secondary kinetic isotope effects, as the bonds to these atoms are not directly involved in the N-N bond formation steps. acs.org This indicates that even without direct bond breaking, isotopic substitution provides a sensitive probe for subtle changes in the molecular structure during a reaction.

Quantitative Analysis of KIEs using Advanced Models (e.g., Expanded Rayleigh Model for Position-Specific Effects)

The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom in a reactant with one of its heavier isotopes leads to a change in the reaction rate. This effect is particularly pronounced for hydrogen and its isotope, deuterium, due to the significant mass difference. In the context of N-nitrosamide reactions, measuring the KIE by using specifically deuterated compounds like N-ethyl-N-(trideuteriomethyl)nitrous amide can reveal whether a carbon-hydrogen (or carbon-deuterium) bond is broken in the rate-determining step of a reaction.

Deuterium labeling at the alpha-carbon positions of N-nitrosamines has been shown to significantly reduce their carcinogenic potency, indicating that the cleavage of a C-H bond at this position is a rate-limiting step in their metabolic activation. nih.gov For example, studies on N,N-dimethylnitrosamine (DMN) revealed a high intrinsic kinetic deuterium isotope effect (Dkapp ≈ 10) for its N-dealkylation by cytochrome P450 enzymes. nih.gov This large KIE confirms that hydrogen atom abstraction from the methyl group is a critical step in the bioactivation mechanism that leads to DNA-alkylating agents. nih.gov In contrast, the KIE for N,N-diethylnitrosamine (DEN) was found to be smaller (Dkapp ≈ 3), suggesting different nuances in the activation of various nitrosamines. nih.gov

Advanced models are required for the precise quantitative analysis of KIEs, especially for reactions involving multiple steps or position-specific effects. The Expanded Rayleigh Model is one such advanced method, developed for determining position-specific isotope effects in molecules like nitrous oxide (N₂O). osti.govosti.govcopernicus.org The standard Rayleigh distillation equation is often inaccurate for molecules where fractionation at one atomic position affects the isotopic composition of the substrate available for reaction at another position. osti.gov The Expanded Rayleigh Model corrects for this by incorporating specific terms for fractionation at individual atomic positions, thereby providing a more accurate and robust calculation of KIEs. osti.gov While originally developed for N₂O, the principles of the Expanded Rayleigh Model are applicable to complex enzymatic or chemical reactions of nitrosamides, where determining the precise isotope effects at different positions within the molecule (e.g., the ethyl vs. the trideuteriomethyl group) is essential for a complete mechanistic understanding.

Table 1: Examples of Kinetic Isotope Effects in N-Nitrosamine Reactions

CompoundDeuterium PositionReaction/ProcessObserved KIE (Dkapp)SignificanceReference
N,N-dimethylnitrosamine (DMN)Perdeuterated (d6)Enzymatic N-dealkylation (P450 2A6)~10Indicates C-H bond cleavage is rate-limiting in metabolic activation. nih.gov
N,N-diethylnitrosamine (DEN)Perdeuterated (d10)Enzymatic N-dealkylation (P450 2A6)~3Lower KIE suggests different transition state or rate-limiting step compared to DMN. nih.gov
NitrosomethylethylamineMethyl (d3) or Ethyl (d2, α-position)CarcinogenesisVariableCompetition for oxidation between different sites determines carcinogenic potency. nih.gov
Nitroso-2,6-dimethylmorpholineAlpha-positions (d4)CarcinogenesisDecreased potencySuggests oxidation at the alpha-carbon is critical for activation. nih.gov

Degradation Pathways and Chemical Reactivity of N-Nitrosamides

N-nitrosamides are reactive molecules that can undergo degradation through various pathways, including reactions in acidic or basic conditions, photochemical decomposition, and redox transformations. Understanding these pathways is critical for their safe handling, disposal, and for elucidating their role in chemical and biological systems.

Protolytic Denitrosation Mechanisms in Acidic Environments

In acidic environments, N-nitrosamides can undergo protolytic denitrosation, a reaction that cleaves the N-NO bond to regenerate the parent secondary amide and release a nitrosating agent. This reaction is generally subject to acid catalysis. sci-hub.se The mechanism typically begins with a rapid, reversible protonation of the nitrosamide. sci-hub.se While protonation could theoretically occur on the amide nitrogen, the oxygen atom, or the nitroso nitrogen, mechanistic evidence often points towards protonation on the amide nitrogen as the key step initiating denitrosation. sci-hub.se

Following protonation, the N-N bond is weakened, making the molecule susceptible to nucleophilic attack. The rate and outcome of the reaction can be strongly influenced by the presence of nucleophiles. For instance, the addition of halide ions can significantly accelerate the denitrosation of N-nitroso-N-methylaniline. sci-hub.se In strongly acidic solutions, the degradation of compounds like nitrosocimetidine proceeds entirely through denitrosation. nih.gov The process can also be facilitated by other reagents under milder acidic conditions; for example, aryl N-nitrosamines can be efficiently denitrosated at room temperature using a combination of ethanethiol (B150549) and p-toluenesulfonic acid (PTSA). researchgate.net In this proposed mechanism, the acid protonates the nitrosamine, which is then attacked by the thiol, leading to the cleavage of the N-N bond and formation of the corresponding amine. researchgate.net

Table 2: Conditions for Protolytic Denitrosation of N-Nitrosamides/amines

Substrate TypeAcidic ConditionsAdditional ReagentsPrimary ProductReference
Aromatic N-Nitrosamines (e.g., N-nitroso-N-methylaniline)Sulfuric AcidHalide Ions (e.g., Cl⁻, Br⁻)Parent Secondary Amine sci-hub.se
NitrosocimetidineStrongly Acidic (pH 0.3-2)NoneCimetidine (Parent Amine) nih.gov
Aryl N-Nitrosaminesp-Toluenesulfonic Acid (PTSA)EthanethiolParent Secondary Amine researchgate.net

Photochemical Degradation Mechanisms and Intermediates

N-nitrosamides are susceptible to degradation upon exposure to ultraviolet (UV) light. The photolysis of these compounds can proceed through several mechanisms, leading to the cleavage of the N-N bond. nih.gov Studies on N-nitrosodimethylamine (NDMA), a structural analogue, show that UV irradiation can induce both homolytic and heterolytic cleavage. nih.gov

Homolytic Cleavage : Absorption of UV photons can cause the N-N bond to break homolytically, forming an aminium radical and a nitric oxide radical (•NO). nih.gov

Heterolytic Cleavage : In aqueous environments, photolysis can be facilitated by water, leading to the heterolytic cleavage of the N-N bond to produce a secondary amine and nitrous acid (HNO₂). nih.gov

The efficiency of photochemical degradation can be high, making it a viable method for the disposal of nitrosamine waste. nih.gov Irradiation of nitrosamines in acidic solution containing a nitrous acid scavenger (like urea) leads to their irreversible degradation into the parent amines and nitrogen gases (N₂ and/or N₂O). nih.gov The major final products observed in aqueous solutions following the photolysis of NDMA include the corresponding secondary amine (dimethylamine), nitrite, nitrate, formaldehyde (B43269), and formic acid. nih.gov

Table 3: Intermediates and Products of N-Nitrosamine Photochemical Degradation

PathwayKey IntermediatesMajor Final ProductsReference
Homolytic N-N CleavageAminium Radical (R₂N•H⁺), Nitric Oxide (•NO)Secondary Amine, N₂, N₂O nih.govnih.gov
Heterolytic N-N CleavageProtonated Secondary Amine (R₂NH₂⁺), Nitrous Acid (HNO₂)Secondary Amine, Nitrite, Nitrate nih.govnih.gov
Oxygen-Dependent PathwayN-methylidenemethylamine, •NO, Superoxide anion radical (•O₂⁻)Formaldehyde, Formic Acid nih.govnih.gov

Oxidative and Reductive Chemical Transformations

Beyond protolytic and photochemical reactions, N-nitrosamides can undergo a variety of oxidative and reductive transformations.

Oxidative Transformations N-nitrosamides can be oxidized to the corresponding N-nitramines (R-N(NO₂)-R'). This transformation can be achieved using strong oxidizing agents. nih.gov For example, treatment with peroxytrifluoroacetic acid directly oxidizes the nitroso moiety. nih.gov Alternatively, reaction with nitric acid can lead to the nitramine product through a mechanism involving the exchange of the nitroso group for a nitro group. nih.gov Enzymatic oxidation is also a key transformation, particularly in biological systems. Cytochrome P450 enzymes catalyze the α-hydroxylation of nitrosamines, which is a critical activation step that can lead to the formation of DNA-alkylating species. nih.govacs.org Other oxidative conditions, such as reaction with hydrogen peroxide or peracetic acid, have also been explored, though their effectiveness can be substrate-dependent. acs.org

Reductive Transformations The nitroso group is readily reduced under various conditions. A classic method involves the use of zinc dust in acetic acid to reduce N-nitrosamides to their corresponding 1,1-disubstituted hydrazines. acs.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) can also yield hydrazines, although the reaction outcome can be sensitive to the specific conditions and substrate. acs.org Other reducing agents, including various metal hydrides, are also effective and can lead to the formation of either hydrazines or the parent secondary amines, depending on the specific reagent and reaction conditions. acs.org Furthermore, electrochemical reduction of nitrosamines in aqueous solutions has been demonstrated. nih.govacs.org

Table 4: Summary of Oxidative and Reductive Transformations

Transformation TypeReagent/ConditionProductReference
OxidationPeroxytrifluoroacetic AcidN-Nitramine nih.gov
OxidationNitric AcidN-Nitramine nih.gov
OxidationCytochrome P450 Enzymesα-Hydroxy-N-nitrosamine nih.govacs.org
ReductionZinc Dust / Acetic Acid1,1-Disubstituted Hydrazine acs.org
ReductionCatalytic Hydrogenation (e.g., Pd/C)1,1-Disubstituted Hydrazine acs.org
ReductionDissolving Metals / Hydride ReagentsAmine or Hydrazine acs.org

Advanced Spectroscopic Characterization of N Ethyl N Trideuteriomethyl Nitrous Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the unambiguous structural confirmation and purity assessment of N-ethyl-N-(trideuteriomethyl)nitrous amide. The strategic incorporation of deuterium (B1214612) allows for specific and detailed investigations of the molecule's ethyl and trideuteriomethyl groups.

Deuterium NMR (²H NMR) for Site-Specific Labeling Confirmation and Purity Assessment

Deuterium (²H) NMR spectroscopy is instrumental in verifying the precise location and incorporation of the deuterium atoms within the N-trideuteriomethyl group. In a typical ²H NMR spectrum, the trideuteriomethyl group (-CD₃) would exhibit a distinct resonance signal. The chemical shift of this signal provides information about the electronic environment of the deuterium nuclei. The integration of this signal allows for the quantification of the deuterium incorporation, thus confirming the isotopic purity of the compound. The absence of other signals in the ²H NMR spectrum is a strong indicator of the site-specificity of the labeling.

Table 1: Illustrative ²H NMR Data for N-Ethyl-N-(trideuteriomethyl)nitrous Amide

Functional GroupExpected Chemical Shift (δ, ppm)MultiplicityNotes
-CD₃~2.5 - 3.5Singlet (broad)The exact chemical shift is dependent on the solvent and electronic effects of the nitroso group.

Proton NMR (¹H NMR) in Deuterated Solvents for Structural Assignment

Proton (¹H) NMR spectroscopy in a deuterated solvent is essential for assigning the proton signals of the ethyl group. The spectrum would be expected to show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons of the ethyl group. The coupling between these adjacent groups, known as spin-spin coupling, gives rise to these characteristic multiplicities. The complete absence of a signal corresponding to an N-methyl group confirms the successful and complete deuteration of the methyl group attached to the nitrogen atom.

Table 2: Predicted ¹H NMR Data for the Ethyl Group of N-Ethyl-N-(trideuteriomethyl)nitrous Amide

Functional GroupExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂-~3.5 - 4.0Quartet~7
-CH₃~1.0 - 1.5Triplet~7

Multidimensional NMR Techniques for Complex Structural Elucidation

For a comprehensive structural analysis, multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. A COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, definitively confirming their connectivity. An HSQC spectrum, which correlates proton and carbon signals, would link the proton signals to their directly attached carbon atoms. A ¹³C{¹H} NMR spectrum would show distinct signals for the two carbon atoms of the ethyl group and the carbon of the trideuteriomethyl group. The signal for the trideuteriomethyl carbon would appear as a multiplet due to coupling with the deuterium atoms.

Vibrational Spectroscopy (Infrared and Raman)

Analysis of Amide I and Amide II Bands in Deuterated Systems

While N-ethyl-N-(trideuteriomethyl)nitrous amide is a nitrosamine (B1359907) and not a traditional amide, the N-N=O stretching and bending vibrations can be considered analogous to the amide bands in some respects. The N-N stretching and N=O stretching vibrations are particularly informative. The deuteration of the methyl group is not expected to significantly shift the N=O stretching frequency, which typically appears in the range of 1425-1500 cm⁻¹. However, subtle changes in the electronic environment due to the isotopic substitution might lead to minor shifts.

Isotopic Shifts in Characteristic Vibrational Modes for Structural Conformation

The most significant effect of deuteration will be observed in the vibrational modes involving the N-methyl group. The C-H stretching vibrations of a standard N-methyl group, typically found around 2800-3000 cm⁻¹, will be replaced by C-D stretching vibrations in the N-trideuteriomethyl group. These C-D stretches are expected to appear at a lower frequency, approximately 2100-2200 cm⁻¹, due to the heavier mass of deuterium. Similarly, the C-H bending vibrations of the methyl group will also shift to lower frequencies upon deuteration. These predictable isotopic shifts provide definitive evidence for the incorporation of deuterium and can also offer insights into the conformational dynamics of the molecule.

Table 3: Predicted Isotopic Shifts in the Vibrational Spectrum of N-Ethyl-N-(trideuteriomethyl)nitrous Amide

Vibrational ModeTypical Frequency in Non-Deuterated Analog (cm⁻¹)Expected Frequency in Deuterated Compound (cm⁻¹)
N-CH₃ Stretch~2800 - 3000N/A
N-CD₃ StretchN/A~2100 - 2200
N=O Stretch~1425 - 1500~1425 - 1500
N-N Stretch~1000 - 1100~1000 - 1100

Applications of Advanced IR Techniques (e.g., 2D-IR Spectroscopy) for Conformational Dynamics

The conformational landscape of N-nitrosamides is complex, characterized by the potential for rotation around the N-N bond, leading to different spatial arrangements of the substituents. Advanced infrared (IR) techniques, particularly two-dimensional infrared (2D-IR) spectroscopy, offer powerful tools for probing these dynamics on the ultrafast timescale.

In the study of N-ethyl-N-(trideuteriomethyl)nitrous amide, 2D-IR spectroscopy can be employed to monitor the vibrational coupling between different modes of the molecule. The C-D stretching vibrations of the trideuteriomethyl (-CD₃) group serve as a sensitive probe. These vibrations are spectrally isolated from the more common C-H stretching vibrations, reducing spectral congestion and providing a clear window into the local environment.

The 2D-IR spectrum would reveal correlations between the symmetric and asymmetric C-D stretches and other vibrational modes, such as the N-N stretch or the C=O stretch of the nitrous amide group. The presence and evolution of cross-peaks in the 2D-IR spectrum over waiting times of picoseconds can provide direct information on:

Conformational Exchange: If the molecule exists in more than one stable conformation (e.g., cis and trans isomers relative to the N-N bond), 2D-IR can track the rate of interconversion between them.

Vibrational Energy Transfer: The technique can map the flow of vibrational energy through the molecular framework, revealing how energy deposited in one part of the molecule, like the ethyl group, dissipates and couples to the deuterated methyl group.

Solvent Interactions: The dynamics of solvent molecules surrounding the nitrous amide can influence its conformational state, and these interactions can be observed through their effect on the vibrational frequencies and line shapes in the 2D-IR spectrum.

Studies on similar molecules have shown that Fermi resonances, where a fundamental vibration couples with an overtone or combination band, can complicate one-dimensional IR spectra. nih.gov 2D-IR spectroscopy can deconvolve these complex spectral features, identifying the specific modes involved in the coupling and providing a clearer picture of the underlying molecular structure and dynamics. nih.gov The analysis of N-alkyl-amides using IR spectroscopy and DFT calculations has demonstrated the existence of multiple conformers in solution, a complexity that 2D-IR is well-suited to unravel. nih.govmdpi.comresearchgate.net

Mass Spectrometry (MS) and Isotope Ratio Mass Spectrometry (IRMS)

Mass spectrometry is an indispensable tool for the characterization of isotopically labeled compounds like N-ethyl-N-(trideuteriomethyl)nitrous amide. It provides definitive information on molecular weight, elemental composition, isotopic purity, and structural features.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Purity

High-resolution mass spectrometry (HRMS) is critical for unequivocally confirming the molecular formula and assessing the isotopic purity of N-ethyl-N-(trideuteriomethyl)nitrous amide. nih.gov Unlike nominal mass instruments, HRMS provides mass measurements with high accuracy (typically <5 ppm), allowing for the differentiation of ions with very similar integer masses but different elemental compositions.

For N-ethyl-N-(trideuteriomethyl)nitrous amide (C₃H₅D₃N₂O), HRMS can verify the presence of the three deuterium atoms by comparing the measured mass to the theoretical exact mass. The primary advantage of HRMS in this context is its ability to resolve and quantify the distribution of isotopologues. nih.gov This allows for the precise determination of isotopic purity—that is, the percentage of molecules that contain the desired three deuterium atoms versus those that may have fewer (D₀, D₁, D₂) due to incomplete deuteration during synthesis.

The data below illustrates the theoretical exact masses of the protonated molecule [M+H]⁺ for different isotopologues, which can be resolved using HRMS.

Table 1: Theoretical High-Resolution Mass Data for Isotopologues of Protonated N-ethyl-N-(trideuteriomethyl)nitrous amide

Isotopologue Formula Theoretical Exact Mass (Da)
D₃ (Target) [C₃H₆D₃N₂O]⁺ 94.0858
D₂ [C₃H₇D₂N₂O]⁺ 93.0795
D₁ [C₃H₈DN₂O]⁺ 92.0732

Note: Masses are calculated based on the most abundant isotopes of C, H, N, and O, and the exact mass of Deuterium.

This method of using ESI-HRMS is rapid, highly sensitive, and requires minimal sample, making it an efficient tool for quality control in the synthesis of deuterated standards. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Elucidation

Tandem mass spectrometry (MS/MS) is used to gain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For N-ethyl-N-(trideuteriomethyl)nitrous amide, the protonated molecule ([M+H]⁺, m/z 94.0858) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern provides a fingerprint that confirms the molecular structure. A characteristic fragmentation pathway for N-nitrosamines is the neutral loss of the nitroso group (•NO), which corresponds to a loss of 30 Da. researchgate.net Other common fragmentations involve cleavage of the C-N and N-N bonds.

By comparing the MS/MS spectrum of the deuterated compound with its non-deuterated analog, N-ethyl-N-methyl-nitrous amide, the location of the isotopic label can be confirmed. The mass shift of +3 Da will be retained on fragments containing the trideuteriomethyl group.

Table 2: Comparison of Predicted MS/MS Fragments for Deuterated and Non-Deuterated Analogs

Precursor Ion (m/z) Predicted Fragment Fragment m/z (Deuterated) Fragment m/z (Non-Deuterated) Mass Shift (Da)
94.09 [M+H - •NO]⁺ 64.08 61.07 +3
94.09 [CH₃CD₃N]⁺ 48.07 45.06 +3
94.09 [C₂H₅N₂O]⁺ 73.04 73.04 0
91.07 [M+H - •NO]⁺ - 61.07 -

Note: Fragment m/z values are theoretical monoisotopic masses.

This analysis confirms that the deuterium atoms are on the methyl group and not the ethyl group, providing crucial structural elucidation. Studies on other N-nitroso compounds have established these fragmentation pathways, which involve radical-induced cleavage following the initial loss of NO. nih.gov

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Probing Dynamic Structures

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying the conformational dynamics and solvent accessibility of molecules, particularly large biomolecules like proteins. nih.govnih.gov The method relies on exposing the molecule to a deuterated solvent (e.g., D₂O) and measuring the rate of H→D exchange at labile proton sites (typically N-H, O-H, S-H) by mass spectrometry. nih.gov

For a small molecule like N-ethyl-N-(trideuteriomethyl)nitrous amide, the application of classical HDX-MS is limited. This compound lacks the amide backbone protons that are the typical focus of protein HDX-MS studies. sdu.dk The hydrogens attached to the carbon atoms of the ethyl and methyl groups are not readily exchangeable under standard HDX-MS conditions.

However, the principles of mass spectrometry-based isotope monitoring can be applied to probe the stability of the C-D bonds in the trideuteriomethyl group under specific, potentially harsh, chemical or thermal conditions. While not a conventional HDX-MS experiment, such an analysis would involve:

Incubating the N-ethyl-N-(trideuteriomethyl)nitrous amide in a protic, non-deuterated solvent (e.g., H₂O or methanol).

Over time, taking aliquots and analyzing them by HRMS.

Monitoring for any appearance of ions corresponding to the D₂ or D₁ isotopologues, which would indicate back-exchange (D→H).

The absence of such back-exchange would confirm the stability of the isotopic label under the tested conditions, which is a critical parameter for its use as an internal standard in quantitative analyses. While HDX-MS is transformative for studying protein dynamics, its direct application for probing the conformational dynamics of this specific small molecule is not conventional. nih.gov

Computational Chemistry and Theoretical Modeling of N Nitrosamides

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to understanding the reactivity and decomposition pathways of N-nitrosamides. These methods allow for the detailed exploration of potential energy surfaces, identifying the structures of transition states and intermediates that are often too transient to be observed experimentally.

Density Functional Theory (DFT) Studies of Transition States, Intermediates, and Energy Barriers

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. For N-nitrosamides, DFT calculations are instrumental in mapping out the pathways for their decomposition, which can include denitrosation and deamination. nih.gov Studies on related nitrosamines have successfully used DFT to model reaction pathways, such as the formation of N-nitrosodimethylamine from trimethylamine, identifying key intermediates like iminium ions and determining rate-limiting steps. nih.gov

For N-ethyl-N-(trideuteriomethyl)nitrous amide, DFT can be employed to calculate the energy barriers for various decomposition routes. The substitution of hydrogen with deuterium (B1214612) in the methyl group is expected to have a notable effect on the reaction kinetics, particularly for pathways involving the cleavage of a C-H or C-D bond. This is known as the kinetic isotope effect (KIE). DFT calculations can quantify the difference in activation energies between the deuterated and non-deuterated analogues, providing insight into mechanisms where α-carbon processing is a rate-determining step. nih.gov

Table 1: Hypothetical DFT-Calculated Energy Barriers for Decomposition Pathways

Reaction Pathway Compound Calculated Activation Energy (kcal/mol)
α-Hydroxylation N-ethyl-N-methylnitrous amide 25.4
N-ethyl-N-(trideuteriomethyl)nitrous amide 26.8
Denitrosation N-ethyl-N-methylnitrous amide 30.1
N-ethyl-N-(trideuteriomethyl)nitrous amide 30.0

Note: These values are illustrative and represent expected trends based on known kinetic isotope effects. Actual values would require specific DFT calculations.

Ab Initio Methods (e.g., Møller-Plesset Perturbation Theory) for Thermochemical and Kinetic Data

Ab initio methods, particularly Møller-Plesset (MP) perturbation theory, offer a higher level of theory for obtaining accurate thermochemical and kinetic data. smu.edu While computationally more demanding than DFT, methods like MP2 and higher-order MPn can provide benchmark-quality energies. researchgate.netnih.gov These methods are crucial for validating the results from DFT and for systems where electron correlation is particularly important. smu.edu

The application of MP theory to N-ethyl-N-(trideuteriomethyl)nitrous amide can yield precise data on its heat of formation, Gibbs free energy of reaction, and the activation energies for its decomposition pathways. researchgate.net Recent advancements have sought to improve MP2's handling of noncovalent interactions, which is critical for modeling the compound's behavior in solution or its interaction with biological macromolecules. nih.gov However, the convergence of the MPn series can sometimes be erratic, requiring careful validation of the results. smu.eduresearchgate.net

Theoretical Investigation of Electronic and Steric Effects on Reactivity

The reactivity of N-nitrosamides is governed by a delicate balance of electronic and steric factors. nih.gov Theoretical studies can systematically investigate these effects by modeling a series of related compounds. For instance, the presence of electron-withdrawing groups on the acyl moiety of a nitrosamide can favor the denitrosation pathway. nih.gov

In N-ethyl-N-(trideuteriomethyl)nitrous amide, the electronic properties are largely identical to its non-deuterated counterpart. However, the trideuteriomethyl group can exert subtle steric and hyperconjugative effects that influence reactivity. Computational models can dissect these contributions. For example, analysis of the molecular orbitals and charge distribution can reveal how the ethyl and trideuteriomethyl groups modulate the electron density at the nitroso group, impacting its susceptibility to nucleophilic attack or rearrangement. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations excel at describing specific points on a potential energy surface, molecular dynamics (MD) simulations provide a view of the dynamic behavior of molecules over time. mdpi.com MD simulations are essential for understanding the conformational landscape of flexible molecules like N-ethyl-N-(trideuteriomethyl)nitrous amide and its interactions with solvent molecules or biological targets. mdpi.comnih.gov

By simulating the trajectory of the molecule, MD can reveal the preferred conformations (rotamers) and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule might orient itself within the active site of an enzyme or how it interacts with water molecules in an aqueous environment. The simulations can also compute key thermodynamic properties, such as the potential of mean force for specific interactions, providing a deeper understanding of intermolecular forces. nih.gov

Prediction of Spectroscopic Signatures and Isotopic Effects

Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and identity of a compound. For N-ethyl-N-(trideuteriomethyl)nitrous amide, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and electronic absorption spectra.

The most significant impact of the deuterium substitution will be observed in the IR spectrum. The C-D stretching vibrations occur at a lower frequency (ca. 2100-2200 cm⁻¹) compared to C-H stretches (ca. 2800-3000 cm⁻¹). DFT calculations can predict these vibrational frequencies with high accuracy. This isotopic shift is a clear and calculable signature.

Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, particularly the n → π* transition characteristic of nitroso compounds. researchgate.net While the electronic environment is minimally changed by deuteration, subtle shifts in the vibronic structure of the absorption bands may be predicted. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the synthesis of the target molecule.

Electronic Structure Analysis and Reactivity Descriptors (e.g., Nucleophilicity Indices)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the electron density. nih.gov These descriptors, such as electrophilicity and nucleophilicity indices, can predict the reactivity of a molecule without explicitly simulating a reaction. nih.govrsc.org

For N-ethyl-N-(trideuteriomethyl)nitrous amide, analysis of the frontier molecular orbitals (HOMO and LUMO) can identify the sites most susceptible to nucleophilic or electrophilic attack. Nucleophilicity indices can be calculated to quantify the molecule's tendency to donate electrons. nih.gov This is particularly relevant for understanding its potential to alkylate biological nucleophiles like DNA bases, a key aspect of the biological activity of many N-nitroso compounds. wikipedia.org While deuteration does not significantly alter the global electrophilicity or nucleophilicity, local reactivity descriptors might show subtle changes in the reactivity of the trideuteriomethyl group itself. researchgate.net

Table 2: Illustrative Reactivity Descriptors (Conceptual DFT)

Compound Electrophilicity Index (ω) (eV) Nucleophilicity Index (N) (eV)
N-ethyl-N-methylnitrous amide 1.85 2.15
N-ethyl-N-(trideuteriomethyl)nitrous amide 1.84 2.15

Note: These values are hypothetical, based on the principle that isotopic substitution has a minimal effect on global electronic reactivity indices.

Applications of N Ethyl N Trideuteriomethyl Nitrous Amide in Chemical Research

Use as Internal Standards in Quantitative Analytical Chemistry

In the field of analytical chemistry, particularly for the detection of trace-level contaminants, achieving high precision and accuracy is paramount. N-ethyl-N-(trideuteriomethyl)nitrous amide serves as an ideal internal standard (IS) for the quantification of its non-labeled analogue, N-ethyl-N-methylnitrosamine (NEMA), and other related nitrosamines.

The technique of isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis. In this approach, a known quantity of the stable isotope-labeled compound, such as N-ethyl-N-(trideuteriomethyl)nitrous amide, is added to a sample at the earliest stage of analysis. Because the SIL internal standard is chemically almost identical to the target analyte, it experiences the same losses during sample preparation, extraction, and chromatographic separation.

In mass spectrometry, the SIL standard is easily distinguished from the native analyte due to its higher mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the native analyte to that of the SIL internal standard, any variations introduced during the analytical workflow are effectively cancelled out. This normalization significantly enhances the precision and accuracy of the measurement, which is crucial when quantifying carcinogenic nitrosamine (B1359907) impurities in pharmaceuticals, food, and environmental samples. edqm.eu

Numerous regulatory and research methods for analyzing nitrosamine impurities rely on deuterated internal standards to ensure data reliability. nih.gov For instance, methods developed for the analysis of nitrosamines in sartan-based drugs and other active pharmaceutical ingredients (APIs) consistently employ a suite of deuterated nitrosamines for quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). sigmaaldrich.comnih.govshimadzu.com The use of compounds like N-nitrosodimethylamine-d6 (NDMA-d6) and N-nitrosodiethylamine-d10 (NDEA-d10) demonstrates the accepted principle that a corresponding deuterated standard is the best choice for accurate quantification. mac-mod.com N-ethyl-N-(trideuteriomethyl)nitrous amide fits perfectly within this paradigm for the specific analysis of NEMA.

Table 1: Examples of Deuterated Nitrosamines as Internal Standards in LC-MS/MS Analysis
AnalyteInternal Standard (IS)MatrixPurpose
N-Nitrosodimethylamine (NDMA)NDMA-d6Pharmaceuticals (e.g., Valsartan)Quantification of impurities mac-mod.com
N-Nitrosodiethylamine (NDEA)NDEA-d10Pharmaceuticals (e.g., Sartans)Quantification of impurities sigmaaldrich.commac-mod.com
Multiple NitrosaminesNDMA-d6, NDPA-d14Drinking and WastewaterTrace analysis of contaminants lcms.cz
Eight Nitrosamine ImpuritiesNDMA-d6, NDEA-d10, etc.Various SolventsMethod for impurity quantitation shimadzu.com

The validation of an analytical method is a regulatory requirement to demonstrate its suitability for the intended purpose. This process involves assessing parameters such as linearity, sensitivity, accuracy, precision, and specificity. Using a SIL internal standard like N-ethyl-N-(trideuteriomethyl)nitrous amide is integral to the successful validation of methods for trace nitrosamine analysis. edqm.eunih.gov

During validation, the internal standard helps to accurately determine the method's recovery, which is the percentage of the true amount of an analyte that is detected. By comparing the response of the analyte to the internal standard, analysts can correct for losses during sample workup. Furthermore, the stability and consistency provided by the SIL standard are essential for establishing the method's limit of detection (LOD) and limit of quantification (LOQ)—the lowest concentrations at which an analyte can be reliably detected and quantified, respectively. nih.gov Collaborative studies between international laboratories have confirmed that various MS-based procedures, when properly validated using internal standards, can achieve the necessary accuracy and precision for monitoring trace-level nitrosamines in medicines. edqm.eu

Table 2: Typical Method Validation Parameters for Nitrosamine Analysis Using LC-MS/MS with Internal Standards
ParameterDescriptionImportance of SIL Internal Standard
Linearity (r²)The ability to elicit test results that are directly proportional to the concentration of the analyte.Ensures consistent response ratios across a range of concentrations. nih.gov
Accuracy (% Recovery)The closeness of the test results to the true value.Corrects for analyte loss during sample preparation, providing a more accurate measurement. edqm.eu
Precision (% RSD)The closeness of agreement among a series of measurements from the same sample.Minimizes variability from instrument fluctuations and sample handling. edqm.eu
LOD / LOQThe lowest amount of analyte that can be detected/quantified with acceptable certainty.Improves signal-to-noise ratio, allowing for reliable determination of low detection limits. nih.gov

Mechanistic Probes in Organic and Physical Chemistry

Beyond its analytical utility, the deuterium (B1214612) labeling in N-ethyl-N-(trideuteriomethyl)nitrous amide allows it to be used as a probe to investigate the intricate details of chemical reactions at a molecular level.

N-nitrosamines can be formed when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid. nih.govsci-hub.se Conversely, they can be decomposed through denitrosation reactions. usu.edu Understanding these pathways is critical for preventing the formation of these impurities in pharmaceuticals and other products.

By using N-ethyl-N-(trideuteriomethyl)nitrous amide in mechanistic studies, researchers can investigate the kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the cleavage of a C-H bond on the methyl group is part of the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound. Observing a significant KIE would provide strong evidence that this specific bond is broken during the slowest step of the reaction pathway, offering deep insight into the mechanism of nitrosation, denitrosation, or metabolic activation. nih.gov

The application of deuterated compounds to study bond-breaking processes is well-established. A notable study on a different nitrosamine, nitrosoheptamethyleneimine (N-HEP), demonstrated this principle clearly. When rats were treated with a deuterium-labeled version of N-HEP, they exhibited longer survival times compared to those treated with the non-labeled compound. nih.gov This finding strongly suggested that the cleavage of a carbon-hydrogen bond at a position adjacent to the nitrogen atom is a rate-limiting step in the metabolic process that leads to the compound's carcinogenic activity. nih.gov

Similarly, N-ethyl-N-(trideuteriomethyl)nitrous amide could be employed to investigate whether metabolic activation or chemical degradation of NEMA involves the breaking of a C-H bond on its methyl group. A slower rate of reaction for the deuterated compound would directly implicate that specific bond in the mechanism. This type of study is fundamental to predictive toxicology and for understanding how molecules are transformed in biological and environmental systems. nih.gov

Advanced Materials Research and Interface Chemistry

A review of available scientific literature indicates that the applications of N-ethyl-N-(trideuteriomethyl)nitrous amide are highly specialized within the fields of analytical and mechanistic chemistry. There is no significant documented use of this compound in the areas of advanced materials research or interface chemistry. Its properties are tailored for use as an internal standard and a mechanistic tracer rather than as a component for material synthesis or surface modification.

Deuterated Amide-Containing Self-Assembled Monolayers (SAMs) for Surface Science

The use of isotopically labeled compounds is a powerful strategy in surface science, providing a nuanced understanding of molecular behavior at interfaces. Specifically, the incorporation of deuterium into self-assembled monolayers (SAMs) has proven invaluable for elucidating structural and dynamic properties. The compound N-ethyl-N-(trideuteriomethyl)nitrous amide represents a targeted molecular probe designed for such advanced surface studies. Its application in deuterated amide-containing SAMs allows researchers to investigate molecular orientation, conformation, and intermolecular interactions with high precision using surface-sensitive analytical techniques.

The primary advantage of using a deuterated species like N-ethyl-N-(trideuteriomethyl)nitrous amide lies in the significant mass difference between hydrogen and deuterium. This isotopic substitution leads to a predictable and measurable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds, without significantly altering the chemical properties of the molecule. aps.org This "isotopic fingerprint" allows for the unambiguous assignment of vibrational modes originating from the deuterated segment of the molecule, even in complex chemical environments.

In the context of SAMs, the amide group is of particular interest due to its capacity for hydrogen bonding, which plays a crucial role in the ordering and stability of the monolayer. nih.gov By selectively deuterating the methyl group attached to the nitrogen of the amide, as in N-ethyl-N-(trideuteriomethyl)nitrous amide, researchers can isolate and study the behavior of this specific part of the molecule when it is part of a larger assembly on a surface.

Detailed Research Findings

While specific research focusing exclusively on N-ethyl-N-(trideuteriomethyl)nitrous amide in SAMs is not widely published, the principles of its application can be understood from extensive studies on other deuterated amide systems. The primary analytical methods benefiting from this isotopic labeling are vibrational spectroscopies, such as Reflection-Absorption Infrared Spectroscopy (RAIRS) and Sum-Frequency Generation (SFG) spectroscopy, as well as mass spectrometry techniques. researchgate.netnih.govnih.gov

For instance, in a hypothetical study, a SAM composed of an alkanethiol containing the N-ethyl-N-(trideuteriomethyl)nitrous amide headgroup could be assembled on a gold substrate. The C-D stretching vibrations of the trideuteriomethyl group would appear in a distinct region of the infrared spectrum (typically 2100-2200 cm⁻¹), a window that is usually free from the C-H stretching modes (2800-3000 cm⁻¹) and other absorptions from the monolayer or the environment.

The precise frequency and intensity of these C-D modes are highly sensitive to the local chemical environment and the orientation of the C-D bonds with respect to the surface. By analyzing these spectral features, detailed information about the conformation of the amide headgroup and its interactions with neighboring molecules can be deduced.

Vibrational ModeNon-Deuterated Frequency (cm⁻¹) (N-ethyl-N-methylnitrous amide)Deuterated Frequency (cm⁻¹) (N-ethyl-N-(trideuteriomethyl)nitrous amide)
Symmetric CH₃ Stretch~2872-
Asymmetric CH₃ Stretch~2962-
Symmetric CD₃ Stretch-~2140
Asymmetric CD₃ Stretch-~2250
Amide I (C=O Stretch)~1650~1650
Amide II (N-H Bending)~1550~1550

Note: The frequencies are approximate and can vary based on the specific molecular environment and interactions within the SAM.

The data in the table highlights that while the fundamental amide vibrational modes (Amide I and II) remain largely unaffected, the stretching frequencies of the methyl group are significantly lowered upon deuteration. This allows for the selective probing of the deuterated group without interference from the rest of the molecule or other components in the system.

Furthermore, techniques like amide proton exchange mass spectrometry can be adapted to study the accessibility of the amide group within the SAM. nih.gov By exposing the monolayer to a deuterated solvent, the rate of hydrogen-deuterium exchange at the amide N-H can be monitored, providing insights into the packing density and solvent penetration of the monolayer. The presence of the trideuteriomethyl group in N-ethyl-N-(trideuteriomethyl)nitrous amide would serve as a stable internal reference point in such mass spectrometry studies. nih.gov

Q & A

Q. What are the recommended synthetic routes for N-ethyl-N-(trideuteriomethyl)nitrous amide, and how can nitrosamine impurities be minimized during synthesis?

Answer:

  • Synthetic Routes : The compound can be synthesized via nitrosation of the precursor N-ethyl-N-(trideuteriomethyl)amine using nitrous acid (HNO₂) under controlled acidic conditions. Isotopic labeling with deuterium (e.g., CD₃ groups) requires careful selection of deuterated reagents to avoid isotopic scrambling .
  • Impurity Control : Follow FDA guidelines for nitrosamine risk mitigation, such as avoiding secondary/tertiary amines in reaction steps, replacing nitrites with alternative quenching agents, and optimizing reaction parameters (pH, temperature) to suppress nitrosation side reactions . Post-synthesis purification via chromatography (HPLC or GC) with nitrogen-specific detectors (e.g., GC-NPD) is critical for impurity removal .

Q. How can the structural integrity and isotopic purity of N-ethyl-N-(trideuteriomethyl)nitrous amide be verified?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/²H NMR to confirm deuterium incorporation at the methyl group. Absence of proton signals at ~δ 3.0–3.5 ppm (characteristic of CH₃) and presence of deuterium splitting patterns validate isotopic purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak at m/z 165.090 (C₈H₁₁D₃N₃O) with <1% deviation. Isotopic distribution analysis ensures minimal contamination from non-deuterated analogs .

Q. What are the key stability challenges for N-ethyl-N-(trideuteriomethyl)nitrous amide under storage conditions?

Answer:

  • Thermal Degradation : Nitrosamines are prone to decomposition at elevated temperatures (>25°C). Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent photolytic and oxidative degradation .
  • Hydrolytic Stability : Avoid prolonged exposure to moisture. Kinetic studies in buffered solutions (pH 4–9) can quantify hydrolysis rates, which accelerate under acidic/basic conditions due to amide bond cleavage .

Advanced Research Questions

Q. How do isotopic effects (deuterium substitution) influence the reactivity of N-ethyl-N-(trideuteriomethyl)nitrous amide in nitrosation reactions?

Answer:

  • Kinetic Isotope Effects (KIE) : Deuterium substitution at the methyl group alters reaction kinetics. For example, in nitrosamine exchange reactions, k₁/k₂ (H/D) ratios of ~2–3 are observed due to stronger C–D bonds, slowing H-atom abstraction steps. This can be quantified via competitive isotopic labeling experiments .
  • Mechanistic Insights : Isotopic labeling combined with DFT calculations reveals transition-state geometries and activation barriers, aiding in the design of deuterated analogs with tailored reactivity .

Q. What analytical methods are most effective for quantifying trace nitrosamine impurities in N-ethyl-N-(trideuteriomethyl)nitrous amide samples?

Answer:

  • GC-NPD (Nitrogen-Phosphorus Detector) : Offers high sensitivity (detection limits ~0.1 ppb) for nitrosamines. Validate using EPA Method 521 or ISO 17257 protocols with deuterated internal standards (e.g., N-nitrosodiphenylamine-d₁₀) to correct for matrix effects .
  • LC-HRMS : Coupled with polarity switching (ESI+/ESI–), this method identifies co-eluting impurities (e.g., N-ethyl-N-methylnitrous amide) and confirms structural analogs via fragmentation patterns .

Q. How can computational modeling predict the carcinogenic potential of N-ethyl-N-(trideuteriomethyl)nitrous amide compared to non-deuterated analogs?

Answer:

  • QSAR (Quantitative Structure-Activity Relationship) : Use software like Toxtree or Leadscope to compare the compound’s electrophilicity (via σ* values) and metabolic activation pathways (e.g., cytochrome P450-mediated α-hydroxylation). Deuterium substitution may reduce metabolic activation rates, lowering genotoxicity risk .
  • Molecular Dynamics (MD) : Simulate DNA adduct formation to assess binding affinity differences between deuterated and non-deuterated species .

Methodological Considerations

Q. What experimental designs are optimal for studying the environmental persistence of N-ethyl-N-(trideuteriomethyl)nitrous amide in aqueous systems?

Answer:

  • Hydrolysis Kinetics : Conduct pseudo-first-order experiments in buffered solutions (pH 2–12) at 25–50°C. Monitor degradation via UV-Vis (λ = 230 nm for nitrosamine chromophore) or LC-MS. Calculate half-lives (t₁/₂) and Arrhenius activation energies .
  • Photodegradation : Use solar simulators (AM 1.5G spectrum) to assess UV-driven decomposition. Identify photoproducts (e.g., nitramines) via HRMS .

Q. How can isotopic labeling of N-ethyl-N-(trideuteriomethyl)nitrous amide enhance mechanistic studies in biological systems?

Answer:

  • Tracer Studies : Administer deuterated nitrosamines in vitro/in vivo to track metabolic pathways (e.g., α-oxidation) using MS imaging. Compare metabolite profiles with non-deuterated controls to elucidate isotope-sensitive enzymatic steps .
  • Protein Adduct Analysis : Use deuterated analogs to distinguish endogenous vs. exogenous DNA adducts in biomarker studies, reducing background noise in LC-MS/MS assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.